molecular formula C18H20N2O3S B369265 1-((5-ethyl-2-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole CAS No. 873672-00-5

1-((5-ethyl-2-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No.: B369265
CAS No.: 873672-00-5
M. Wt: 344.4g/mol
InChI Key: JEMTWQLCULDJIE-UHFFFAOYSA-N
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Description

The compound “1-((5-ethyl-2-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole” is a chemical compound with the molecular formula C16H16N2O3S . It belongs to the class of benzimidazole derivatives .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including “this compound”, often involves the reaction of glyoxal and formaldehyde in ammonia . More complex heterocycles presenting the imidazole ring in their structure are synthesized by the condensation of aromatic ketones and 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine in the presence of N-bromosuccinimide .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzimidazole core, which is a bicyclic compound consisting of fused benzene and imidazole rings . The compound also contains a sulfonyl group attached to the benzimidazole core .


Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are diverse and depend on the specific functional groups present in the molecule. Imidazole derivatives, for instance, have been found to undergo a variety of reactions, including oxidation, condensation with aldehydes, and cycloaddition reactions .

Properties

IUPAC Name

1-(5-ethyl-2-methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-5-14-6-7-17(23-4)18(10-14)24(21,22)20-11-19-15-8-12(2)13(3)9-16(15)20/h6-11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMTWQLCULDJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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